Lucigenin

Superoxide Detection Chemiluminescence Reactive Oxygen Species

Lucigenin (bis-N-methylacridinium nitrate, CAS 22103-92-0) is an acridinium-based chemiluminescent probe used for the detection of superoxide anion radicals (O₂·⁻) in biological and chemical systems. Its mechanism relies on a one-electron reduction to a radical intermediate (LC·⁺), which then reacts with superoxide to produce an excited N-methylacridone that emits light upon relaxation.

Molecular Formula C28H22N2+2
Molecular Weight 386.5 g/mol
CAS No. 22103-92-0
Cat. No. B1218655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucigenin
CAS22103-92-0
Synonyms10,10'-dimethyl-9,9'-biacridinium
bis-N-methylacridinium
dimethyl biacridinium dinitrate
Lucigenin
Molecular FormulaC28H22N2+2
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C
InChIInChI=1S/C28H22N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18H,1-2H3/q+2
InChIKeyFULGIHLPACFUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucigenin (CAS 22103-92-0): Technical Baseline and Procurement Context for Chemiluminescent Superoxide Detection


Lucigenin (bis-N-methylacridinium nitrate, CAS 22103-92-0) is an acridinium-based chemiluminescent probe used for the detection of superoxide anion radicals (O₂·⁻) in biological and chemical systems [1]. Its mechanism relies on a one-electron reduction to a radical intermediate (LC·⁺), which then reacts with superoxide to produce an excited N-methylacridone that emits light upon relaxation [2]. This luminescence can be quantified, providing a measure of superoxide production in various experimental contexts.

Why Lucigenin Cannot Be Substituted with Luminol or MCLA in Critical Superoxide Assays


Direct substitution of lucigenin with other chemiluminescent probes like luminol or MCLA is not scientifically valid due to profound differences in detection specificity, pH dependence, and the potential for artifactual signal generation. Lucigenin exhibits a different selectivity profile compared to luminol, which reacts with a broader range of reactive oxygen species (ROS) [1]. Furthermore, lucigenin's chemiluminescence quantum yield is quantitatively different [2], and its performance is highly sensitive to assay pH, with optimal response occurring above pH 9.0, unlike MCLA which is optimized for physiological pH [3]. Critically, lucigenin is prone to redox-cycling artifacts at higher concentrations, a pitfall that is not observed to the same extent with alternative probes like coelenterazine [4]. These fundamental differences in chemical behavior and analytical performance necessitate careful, application-specific probe selection.

Quantitative Differentiation of Lucigenin vs. Luminol, MCLA, and Coelenterazine for Superoxide Detection


Lucigenin vs. Luminol: Differential ROS Specificity and Extracellular Superoxide Detection

A direct comparative study in human spermatozoa demonstrated that lucigenin chemiluminescence is more specific for extracellularly released superoxide anions, whereas luminol detects a broader spectrum of intra- and extracellular ROS, including H₂O₂, O₂·⁻, and OH· [1]. This differential specificity allows for a more targeted assessment of extracellular oxidative stress when using lucigenin.

Superoxide Detection Chemiluminescence Reactive Oxygen Species Sperm Analysis

Lucigenin vs. Luminol: 6.25-Fold Higher Quantum Yield for Hydrogen Peroxide Detection

In rat liver microsome preparations, lucigenin-amplified chemiluminescence (LC-CL) exhibited a quantum yield that was 6.25-fold higher than that of luminol-amplified chemiluminescence (LM-CL) when calibration curves were generated using hydrogen peroxide (H₂O₂) [1]. This indicates a fundamental difference in the efficiency of photon emission per reactive event between the two probes.

Quantum Yield Chemiluminescence Efficiency Analytical Sensitivity Microsomal Assays

Lucigenin vs. MCLA: 330-Fold Lower Sensitivity for Superoxide at Physiological pH

A comparative study assessing the pH-dependent chemiluminescence of various probes revealed that at physiological pH, the MCLA probe is dramatically more sensitive for superoxide detection than lucigenin. Specifically, MCLA observed superoxide radicals with a sensitivity 330-fold greater than lucigenin [1]. This stark difference underscores the critical importance of pH in probe selection and quantifies lucigenin's relative weakness for experiments conducted near neutral pH.

Superoxide Detection pH Dependence Physiological Assays MCLA

Lucigenin vs. Coelenterazine: Pronounced Redox Cycling Artifact Leading to Superoxide Overestimation

A key limitation of lucigenin is its propensity to undergo redox cycling, which can lead to the artifactual generation of superoxide and a consequent overestimation of biological superoxide production. A study in vascular tissue demonstrated that lucigenin redox-cycling is detectable even at a low concentration of 5 μM, and at 250 μM, redox-cycling becomes the predominant signal source, particularly when NADH is the assayed substrate [1]. In contrast, coelenterazine did not show this effect; it did not enhance superoxide formation or oxygen consumption in similar systems [2].

Artifact Redox Cycling Vascular Biology Coelenterazine Assay Validation

Validated Application Scenarios for Lucigenin Based on Comparative Evidence


Detection of Extracellular Superoxide in Andrology and Reproductive Biology

Lucigenin is a preferred probe for specifically measuring extracellular superoxide anion (O₂·⁻) production, particularly in human spermatozoa. This application leverages its differential specificity compared to luminol, which detects a broader range of intra- and extracellular ROS. By using lucigenin, researchers can isolate and quantify the extracellular oxidative stress component, a key factor in sperm dysfunction and male infertility [1]. This targeted approach aids in diagnosing patients at risk of peroxidative damage and in evaluating the efficacy of antioxidant therapies.

High-Sensitivity Hydrogen Peroxide Detection in Microsomal and Enzymatic Assays

For in vitro assays involving rat liver microsomes or purified enzyme systems where hydrogen peroxide (H₂O₂) is a target analyte or an intermediate, lucigenin offers a significant advantage in analytical sensitivity. Its chemiluminescence quantum yield is 6.25-fold higher than that of luminol when calibrated with H₂O₂, enabling detection of lower analyte concentrations or improving signal-to-noise ratios [2]. This makes it a valuable tool in toxicology and pharmacology studies investigating cytochrome P450 activity, oxidative drug metabolism, and microsomal ROS generation.

Comparative Method Validation and Artifact Assessment in Vascular Biology

Despite its limitations, lucigenin serves as a critical 'positive control' or benchmark for assessing the validity of other superoxide detection methods, particularly in vascular tissue. Its well-documented propensity for redox-cycling artifacts at concentrations >5 μM makes it an essential tool for studies designed to validate new probes or to quantify the extent of artifactual signal generation in specific biological matrices [3]. Using lucigenin alongside a less-artifact-prone probe like coelenterazine provides a robust internal control for data quality and helps ensure that observed signals reflect genuine biological superoxide production rather than methodological artifacts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.